molecular formula C17H17ClN4O2S B2587564 6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide CAS No. 1825612-30-3

6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide

Cat. No. B2587564
CAS RN: 1825612-30-3
M. Wt: 376.86
InChI Key: JFXOVGFUWICHDN-UHFFFAOYSA-N
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Description

6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

In the study of aminopyrimidine sulfonate/carboxylate interactions, the focus was on understanding the crystal structures and hydrogen bonding patterns in organic salts. These compounds exhibit significant interactions between protonated pyrimidine rings and sulfonate groups, forming a specific bimolecular ring motif. This study underscores the importance of sulfonate groups in mimicking carboxylate anions, highlighting the structural diversity and potential applications in designing molecules with desired properties (Balasubramani, Muthiah, & Lynch, 2007).

Antibacterial Activity

Research into novel heterocyclic compounds containing a sulfonamido moiety aims at developing antibacterial agents. The synthesis of various pyran, pyridine, and pyridazine derivatives demonstrates potential high antibacterial activities, suggesting their utility in combating bacterial infections. This work contributes to the ongoing search for effective antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Optically and Magnetically Active Compounds

The synthesis and study of compounds with electron-withdrawing sulfonamide groups offer insights into their unusual electronic effects in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. These findings provide a foundation for the development of materials with specific optical and magnetic properties, contributing to the fields of material science and nanotechnology (Edder et al., 2000).

Molecular Docking and Screening

A study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives reveals their antimicrobial and antioxidant activities. This research contributes to the pharmaceutical field by providing new compounds that could potentially be developed into therapeutic agents (Flefel et al., 2018).

Green Metric Evaluation

The green metric evaluation of the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine showcases an environmentally friendly approach to chemical synthesis. By assessing atom economy, reaction mass efficiency, and E-factor, this study emphasizes the importance of sustainable practices in the chemical industry (Gilbile, Bhavani, & Vyas, 2017).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

properties

IUPAC Name

6-chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-11-4-5-12(2)16(8-11)22-13(3)15(10-20-22)21-25(23,24)14-6-7-17(18)19-9-14/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXOVGFUWICHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)NS(=O)(=O)C3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide

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